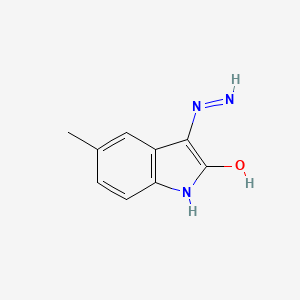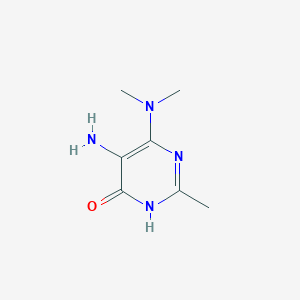![molecular formula C18H19ClN2O2 B13097489 tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a biphenyl moiety with a chlorine substituent, and a hydrazinecarboxylate functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3’-chloro-[1,1’-biphenyl]-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl hydrazinecarboxylate: A related compound with similar functional groups but lacking the biphenyl moiety.
3’-chloro-[1,1’-biphenyl]-4-carbaldehyde: A precursor in the synthesis of the target compound, with a similar biphenyl structure but different functional groups.
Hydrazinecarboxylates: A broader class of compounds with varying substituents and functional groups, sharing the hydrazinecarboxylate core structure.
The uniqueness of tert-Butyl 2-((3’-chloro-[1,1’-biphenyl]-4-yl)methylene)hydrazinecarboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)23-17(22)21-20-12-13-7-9-14(10-8-13)15-5-4-6-16(19)11-15/h4-12H,1-3H3,(H,21,22)/b20-12+ |
Clave InChI |
SFUMJIKKRMUICQ-UDWIEESQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


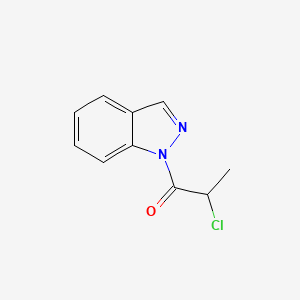


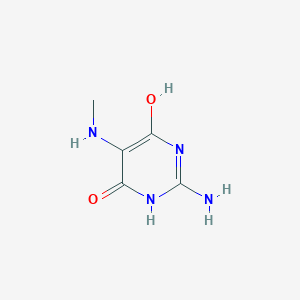
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
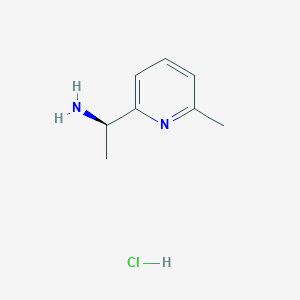
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
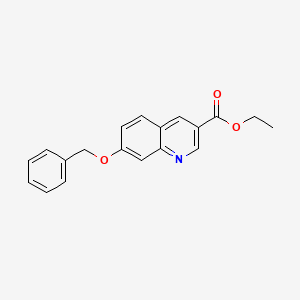
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
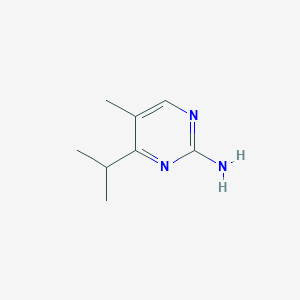
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
